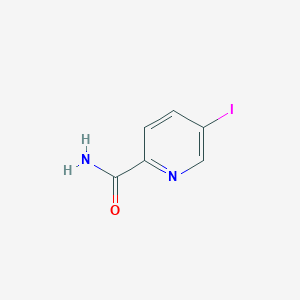
4-bromo-2-cyclobutyl-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyclobutyl-2H-1,2,3-triazole (BCT) is an organic molecule that belongs to the class of heterocyclic compounds. BCT is a five-membered ring composed of two nitrogen atoms, two bromine atoms, and a cyclobutyl group. This compound has become increasingly popular in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-bromo-2-cyclobutyl-2H-1,2,3-triazole is not fully understood, but it is believed to involve the formation of a cyclic transition state. This transition state involves the formation of a five-membered ring composed of two nitrogen atoms, two bromine atoms, and a cyclobutyl group. This ring is stabilized by hydrogen bonding and electrostatic interactions between the nitrogen and bromine atoms. The formation of this transition state results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-cyclobutyl-2H-1,2,3-triazole are not well understood. However, studies have shown that 4-bromo-2-cyclobutyl-2H-1,2,3-triazole can bind to proteins, DNA, and other biomolecules, and can be used as a fluorescent dye to detect and image these molecules. In addition, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole has been shown to have antimicrobial activity, suggesting that it may have potential applications in the development of new antibiotics. Finally, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole has been shown to be non-toxic to mammalian cells, suggesting that it may be useful in the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-2-cyclobutyl-2H-1,2,3-triazole in lab experiments include its low cost, ease of synthesis, and wide range of potential applications. Furthermore, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole is non-toxic to mammalian cells, making it a safe and effective reagent for laboratory use. However, there are some limitations to using 4-bromo-2-cyclobutyl-2H-1,2,3-triazole in lab experiments. For example, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole is sensitive to light and oxygen, so it must be stored and handled carefully. In addition, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole is a strong acid, so it should not be used in reactions with sensitive compounds.
Zukünftige Richtungen
The potential future directions for 4-bromo-2-cyclobutyl-2H-1,2,3-triazole include its use in the development of new drugs and therapies, as well as its use in the development of new materials and catalysts. In addition, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole could be used to detect and image biomolecules, such as proteins and DNA. Finally, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole could be used as a building block for the synthesis of various organic molecules, such as polymers and dendrimers.
Synthesemethoden
4-bromo-2-cyclobutyl-2H-1,2,3-triazole can be synthesized through a number of methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the Staudinger reaction, and the Sonogashira coupling. The CuAAC method is the most widely used and involves the reaction of an alkyne and an azide to form a triazole ring. This reaction is catalyzed by copper(I) salts, such as copper(I) bromide, and requires the presence of a base, such as sodium carbonate or potassium carbonate. The Staudinger reaction involves the reaction of an aryl or alkyl azide with a phosphine to form a triazole ring. Finally, the Sonogashira coupling involves the reaction of an aryl or alkyl halide with an aryl or alkyl acetylene to form a triazole ring.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-cyclobutyl-2H-1,2,3-triazole has a wide range of potential applications in scientific research. For example, it has been used as a reagent for the synthesis of other heterocyclic compounds, such as imidazoles, pyrazoles, and benzimidazoles. In addition, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole has been used as a ligand for the coordination of transition metal complexes, which have potential applications in the fields of catalysis and materials science. 4-bromo-2-cyclobutyl-2H-1,2,3-triazole has also been used as a fluorescent dye for the detection and imaging of biomolecules, such as proteins and DNA. Finally, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole has been used as a building block for the synthesis of various organic molecules, such as polymers and dendrimers.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-cyclobutyl-2H-1,2,3-triazole involves the reaction of cyclobutyl azide with 4-bromo-1-butene in the presence of copper(I) iodide and triphenylphosphine to form the intermediate 4-bromo-2-cyclobutyl-1-azide. This intermediate is then subjected to a thermal cycloaddition reaction with acetylene to yield the final product, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole.", "Starting Materials": [ "Cyclobutyl azide", "4-bromo-1-butene", "Copper(I) iodide", "Triphenylphosphine", "Acetylene" ], "Reaction": [ "Step 1: Cyclobutyl azide is reacted with 4-bromo-1-butene in the presence of copper(I) iodide and triphenylphosphine to form the intermediate 4-bromo-2-cyclobutyl-1-azide.", "Step 2: The intermediate 4-bromo-2-cyclobutyl-1-azide is subjected to a thermal cycloaddition reaction with acetylene to yield the final product, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole." ] } | |
CAS-Nummer |
1808094-57-6 |
Produktname |
4-bromo-2-cyclobutyl-2H-1,2,3-triazole |
Molekularformel |
C6H8BrN3 |
Molekulargewicht |
202.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



